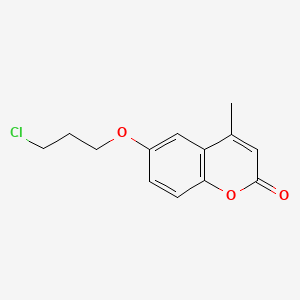

6-(3-Chloropropoxy)-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chloropropoxy)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFJUEQYVRXVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724734 | |

| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-91-8 | |

| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3 Chloropropoxy 4 Methylcoumarin

Retrosynthetic Analysis of 6-(3-Chloropropoxy)-4-methylcoumarin

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. The primary strategic disconnections involve the ether linkage at the C6 position and the formation of the coumarin (B35378) heterocycle itself.

The most logical pathway is initiated by disconnecting the C-O ether bond of the 3-chloropropoxy group. This is a standard disconnection for an ether, leading back to a phenolic precursor and an alkyl halide. This transformation, known as a Williamson ether synthesis in the forward direction, identifies 6-hydroxy-4-methylcoumarin (B191455) as a key intermediate and a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) , as the coupling partner.

The second major disconnection targets the coumarin ring of the 6-hydroxy-4-methylcoumarin intermediate. The presence of the 4-methyl group strongly suggests a Pechmann condensation reaction. sciensage.info This reaction classically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. sciensage.inforesearchgate.net Therefore, 6-hydroxy-4-methylcoumarin can be disconnected into hydroquinone (B1673460) (1,4-dihydroxybenzene) and ethyl acetoacetate (B1235776) . maxwellsci.com

This two-step retrosynthetic pathway is summarized as follows:

Ether Disconnection: Cleavage of the ether bond points to 6-hydroxy-4-methylcoumarin as the immediate precursor.

Pechmann Disconnection: Cleavage of the heterocyclic ring of 6-hydroxy-4-methylcoumarin suggests hydroquinone and ethyl acetoacetate as the fundamental starting materials.

Detailed Elucidation of Established Synthetic Routes for this compound

The forward synthesis, based on the retrosynthetic analysis, constitutes the most established and practical route to this compound. It is a two-step process involving the formation of the coumarin core followed by its subsequent alkylation.

The primary precursor for the synthesis is 6-hydroxy-4-methylcoumarin . This intermediate is typically synthesized via the Pechmann condensation. maxwellsci.comrasayanjournal.co.in The reaction involves the condensation of hydroquinone with ethyl acetoacetate in the presence of an acid catalyst. maxwellsci.com A significant challenge in this step is regioselectivity; since hydroquinone possesses two equivalent hydroxyl groups, the reaction can potentially yield isomeric products. The reaction conditions must be controlled to favor the formation of the desired 6-hydroxy isomer over other potential byproducts.

Once the 6-hydroxy-4-methylcoumarin core is synthesized and purified, the next strategic step is the introduction of the 3-chloropropoxy side chain. This is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group at the C6 position to form a more nucleophilic phenoxide ion, which then reacts with an appropriate alkylating agent, such as 1-bromo-3-chloropropane or 1,3-dichloropropane, via an SN2 reaction.

The successful synthesis of this compound hinges on the optimization of two key reactions: the Pechmann condensation and the Williamson ether synthesis.

Pechmann Condensation for 6-hydroxy-4-methylcoumarin: This reaction is typically performed by heating a mixture of hydroquinone and ethyl acetoacetate with a condensing agent. Various acid catalysts can be employed, including Brønsted acids like concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid, or Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₂·2H₂O). sciensage.inforasayanjournal.co.inchemicalbook.com The choice of catalyst and reaction temperature can significantly influence the reaction rate and the yield of the desired product. rasayanjournal.co.in For instance, microwave-assisted synthesis using SnCl₂·2H₂O as a catalyst under solvent-free conditions has been shown to be an efficient method for producing 4-methylcoumarins, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in

Williamson Ether Synthesis for this compound: This alkylation step requires the careful selection of a base, solvent, and alkylating agent. A moderately weak base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. The reaction is commonly carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), which facilitates the SN2 reaction. The mixture of 6-hydroxy-4-methylcoumarin, the base, and the alkylating agent (e.g., 1-bromo-3-chloropropane) is usually heated to ensure a reasonable reaction rate.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Reaction Step | Reactants | Catalyst/Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Pechmann Condensation | Hydroquinone, Ethyl Acetoacetate | H₂SO₄, ZnCl₂, AlCl₃, or SnCl₂·2H₂O | Solvent-free or high-boiling solvent | Heating (conventional) or Microwave Irradiation (800W, ~4-5 min) | rasayanjournal.co.in, maxwellsci.com |

| Williamson Ether Synthesis | 6-hydroxy-4-methylcoumarin, 1-bromo-3-chloropropane | K₂CO₃ or Na₂CO₃ | Acetone or DMF | Reflux temperature, several hours | General |

Understanding the reaction mechanisms is crucial for controlling the synthesis and minimizing byproducts.

Mechanism of the Pechmann Condensation: The Pechmann condensation proceeds through a sequence of acid-catalyzed steps:

Transesterification: The first step is the reaction between one of the hydroxyl groups of hydroquinone and the ester carbonyl of ethyl acetoacetate. This forms an intermediate aryl β-ketoester.

Intramolecular Electrophilic Aromatic Substitution: The aromatic ring, activated by the remaining hydroxyl group, performs an intramolecular attack on the ketone carbonyl. This is effectively an intramolecular Friedel-Crafts acylation that forms a new six-membered ring.

Dehydration: The resulting tertiary alcohol is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the α,β-unsaturated ester system characteristic of the coumarin pyrone ring. maxwellsci.com

Mechanism of the Williamson Ether Synthesis: This reaction follows a classical bimolecular nucleophilic substitution (SN2) mechanism:

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the C6-hydroxyl group of the coumarin, generating a resonance-stabilized phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the primary carbon atom of 1-bromo-3-chloropropane that is bonded to the bromine atom. Bromine is a better leaving group than chlorine, ensuring the reaction occurs at this site. The attack occurs from the backside, leading to the displacement of the bromide ion and the formation of the C-O ether bond.

Exploration of Novel and Advanced Synthetic Approaches

While the two-step method described above is well-established, modern organic synthesis has introduced a variety of advanced catalytic methods for the construction of the coumarin nucleus. These novel approaches often provide access to coumarin derivatives under milder conditions, with higher efficiency, and sometimes with different regioselectivity than classical methods. mdpi.com

Transition Metal Catalysis: Numerous transition metals, including palladium (Pd), rhodium (Rh), gold (Au), and cobalt (Co), have been employed to catalyze the synthesis of coumarins. thieme-connect.comresearchgate.net These reactions often proceed via mechanisms involving C-H bond activation or the cyclization of specifically designed precursors.

Palladium-catalyzed reactions: Methods include the oxidative cyclocarbonylation of 2-vinylphenols and the reaction of phenols with alkynoates, which can provide coumarins in a single step under mild conditions. acs.orgorganic-chemistry.org

Rhodium-catalyzed C-H activation: An efficient annulation of phenolic acetates with acrylates can be achieved using a rhodium catalyst, offering excellent regioselectivity. organic-chemistry.org

Gold-catalyzed cyclization: The intramolecular hydroarylation of phenol-derived propiolates catalyzed by Au(I) complexes is another powerful method for coumarin synthesis. organic-chemistry.org

These catalytic methods are primarily designed for the construction of the coumarin core. To apply them to the synthesis of this compound, one would need to start with a phenol substrate already bearing the required substituents or functional groups that could be later converted into the final structure.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a green and powerful tool in synthesis. beilstein-journals.org Organocatalytic strategies have been developed for the asymmetric synthesis of various coumarin derivatives, often involving cascade or domino reactions. nih.govnih.gov For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, can activate both the nucleophile and the electrophile simultaneously to construct complex chiral molecules. nih.govacs.org While the target molecule, this compound, is achiral, the principles of organocatalysis could be applied to develop novel, metal-free routes to the 6-hydroxy-4-methylcoumarin intermediate.

Microwave-Assisted and Sonochemical Synthesis Protocols

Modern synthetic chemistry increasingly relies on energy-efficient technologies like microwave irradiation and sonochemistry to accelerate reactions and improve yields.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including coumarins. nih.govrasayanjournal.co.in The synthesis of this compound can be efficiently achieved through the O-alkylation of 6-hydroxy-4-methylcoumarin with an appropriate three-carbon chloro-alkylating agent, such as 1-bromo-3-chloropropane.

In a typical procedure analogous to the microwave-assisted synthesis of other alkoxy coumarins, 6-hydroxy-4-methylcoumarin is treated with 1-bromo-3-chloropropane in the presence of a base like anhydrous potassium carbonate and a suitable solvent such as acetone or 1-methyl-2-pyrrolidone. nih.gov Microwave irradiation of this mixture dramatically reduces reaction times from several hours under conventional heating to mere minutes. nih.gov The yields obtained via microwave synthesis are often comparable to or even higher than those from traditional reflux methods. nih.gov The primary advantage lies in the significant rate enhancement, operational simplicity, and energy efficiency. rasayanjournal.co.inderpharmachemica.com

Sonochemical Synthesis Ultrasound irradiation offers another green and efficient alternative for synthesizing coumarin derivatives. researchgate.netarabjchem.org Sonochemistry utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates chemical reactions. researchgate.net This technique has been successfully applied to various coumarin syntheses, including Knoevenagel condensations and Pechmann reactions, often resulting in excellent yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.net

The synthesis of this compound can be envisioned under ultrasonic conditions. The etherification of 6-hydroxy-4-methylcoumarin would be conducted in a suitable solvent with an alkylating agent in an ultrasonic bath. srce.hr This method is recognized for its green credentials, often allowing for reactions at lower temperatures and reducing the need for harsh catalysts. srce.hrscirp.org

Table 1: Comparison of Conventional vs. Energy-Assisted Synthesis of Coumarin Ethers (Illustrative)

| Method | Energy Source | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | Thermal (Reflux) | 6–24 hours nih.gov | Good to Excellent | Well-established, simple setup |

| Microwave-Assisted | Microwave Irradiation | 10–20 minutes nih.govrasayanjournal.co.in | Comparable or Higher nih.gov | Drastic time reduction, high efficiency |

| Sonochemical | Ultrasound | 15–60 minutes srce.hrscirp.org | Good to Excellent researchgate.net | Milder conditions, energy efficient |

Continuous Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry has become a cornerstone for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. scientific.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. rsc.org

The synthesis of this compound can be adapted to a multi-step continuous flow process. A plausible two-stage flow setup would involve:

Coumarin Core Formation: The initial synthesis of the 6-hydroxy-4-methylcoumarin scaffold via a Pechmann condensation of hydroquinone and ethyl acetoacetate. This reaction can be performed in a heated flow reactor, potentially using a solid acid catalyst packed into a column to simplify purification. africacommons.net

O-Alkylation: The output stream from the first step, after a possible in-line purification or solvent switch, would be mixed with a stream containing 1-bromo-3-chloropropane and a base (e.g., a soluble organic base or a packed-bed solid base). This mixture would then pass through a second heated coil reactor to afford the final product, this compound. mdpi.com

This integrated approach eliminates the need for manual isolation of intermediates, reduces waste, and allows for the production of multigram quantities in a streamlined manner. africacommons.net The residence time in flow reactors is typically in the range of minutes, offering a significant throughput advantage over batch processing. rsc.orgmdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can incorporate several green strategies:

Alternative Energy Sources: As discussed, employing microwave irradiation and sonication significantly reduces energy consumption and reaction times compared to conventional heating. derpharmachemica.comsrce.hr

Solvent-Free Conditions: The Pechmann condensation step to form the hydroxycoumarin precursor can often be performed under solvent-free (neat) conditions, particularly with microwave heating. rasayanjournal.co.inderpharmachemica.com This minimizes the use of volatile organic compounds (VOCs), which are a major source of chemical waste.

Use of Recyclable Catalysts: Instead of traditional mineral acids like sulfuric acid, which are corrosive and difficult to dispose of, solid acid catalysts such as Amberlyst-15, fly ash, or Brønsted acidic ionic liquids can be used for the coumarin ring formation. derpharmachemica.comrsc.orgresearchgate.net These catalysts can be easily recovered by filtration and reused multiple times, improving the atom economy and reducing waste. rsc.org

Aqueous Media: Where possible, using water or aqueous ethanol (B145695) as a solvent system, especially in ultrasound-promoted reactions, enhances the green profile of the synthesis. arabjchem.org

By integrating these principles, the synthesis of this compound can be made more environmentally benign, cost-effective, and sustainable.

Derivatization Strategies via the Chloropropoxy Side Chain of this compound

The 3-chloropropoxy side chain serves as a versatile chemical handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. The primary alkyl chloride is a reactive electrophilic site amenable to various transformations.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The terminal chlorine atom on the propoxy chain is susceptible to displacement by a variety of nucleophiles (SN2 reaction). This strategy is highly effective for synthesizing a library of derivatives with diverse physicochemical properties. Analogous reactions on similar bromoalkoxy coumarins demonstrate the feasibility and utility of this approach. nih.gov

Key classes of nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines, including cyclic amines like piperazine, morpholine, and piperidine, yields the corresponding amino-alkoxy derivatives. These reactions are typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, often with a base such as potassium carbonate to scavenge the HCl produced. nih.gov

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, a valuable precursor for synthesizing triazoles via click chemistry or for reduction to a primary amine.

Thiols: Thiolates (generated from thiols and a base) readily displace the chloride to form thioethers.

Hydroxides and Alkoxides: Reaction with hydroxide (B78521) or alkoxide ions can introduce a terminal hydroxyl or ether group, respectively.

Carboxylates: The chloride can be displaced by carboxylate anions to form ester linkages.

Table 2: Potential Derivatives of this compound via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Arylpiperazine | 1-(2-Methoxyphenyl)piperazine nih.gov | N-Arylpiperazinyl | Pharmacological agents (e.g., 5-HT receptor ligands) nih.gov |

| Morpholine | Morpholine | Morpholinyl | Bioactive scaffolds |

| Sodium Azide | NaN₃ | Azide (-N₃) | Precursor for triazoles, amines |

| Thiourea | Thiourea | Isothiouronium salt | Precursor for thiols |

| Potassium Phthalimide | Potassium Phthalimide | Phthalimido | Precursor for primary amine (Gabriel synthesis) |

| Sodium Cyanide | NaCN | Nitrile (-CN) | Precursor for carboxylic acids, amines |

Ring Closure and Heterocyclic Annulation Reactions

The three-carbon chain of the chloropropoxy group is ideally suited for intramolecular reactions to form new five- or six-membered rings fused to the coumarin core or attached to the oxygen atom, a process known as annulation. rsc.org

Plausible strategies include:

Intramolecular Etherification: If a nucleophilic hydroxyl group is present elsewhere on the coumarin ring (e.g., at C-5 or C-7, though this would require a different starting material) or is introduced, an intramolecular Williamson ether synthesis could lead to a fused heterocyclic ring system.

Intramolecular Friedel-Crafts Alkylation: Under Lewis acid catalysis, the electrophilic chloropropoxy chain could potentially alkylate an activated position on the coumarin's benzene (B151609) ring, such as the C-5 or C-7 position, to form a new carbocyclic ring. The success of this would depend heavily on the activation of the aromatic ring and the reaction conditions.

Formation of Fused Dihydropyrano Rings: A common transformation involves the conversion of the terminal chloride to a more suitable functional group that can then participate in cyclization. For instance, conversion to an alcohol followed by an intramolecular Mitsunobu reaction or acid-catalyzed cyclization onto the phenolic oxygen could form a pyran ring. More directly, in a related system, intramolecular cyclization has been achieved via oxidative nucleophilic aromatic substitution where a prenyl group acts as the carbon nucleophile. rsc.org A similar strategy could be envisioned for the chloropropoxy chain under specific conditions.

These cyclization reactions provide a powerful route to rigid, polycyclic coumarin structures, which are of significant interest in medicinal chemistry and materials science. nih.gov

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the primary alkyl chloride of the chloropropoxy group is less reactive than aryl halides, it can still participate in cross-coupling reactions using specialized catalyst systems. organic-chemistry.org This allows for the extension of the side chain and the introduction of conjugated systems.

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: To couple the side chain with aryl or vinyl boronic acids, the chloride would likely first be converted to a more reactive iodide (via the Finkelstein reaction) or a boronic ester itself. Alternatively, modern catalyst systems using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) have shown success in coupling alkyl chlorides directly. worktribe.comnih.gov

Sonogashira Coupling: To introduce a terminal alkyne, the compound could be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction typically works best with alkyl iodides or bromides, making a prior halogen exchange beneficial. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While typically used for aryl halides, conditions have been developed for the amination of alkyl halides, enabling the introduction of a wide range of primary and secondary amines at the terminus of the propoxy chain. organic-chemistry.org

These reactions significantly expand the synthetic utility of this compound, enabling the creation of complex molecules with tailored electronic and photophysical properties. mdpi.com

Reactivity and Chemical Stability Studies of the Coumarin Core in this compound

The chemical character of this compound is defined by the fused benzopyrone core, which features an aromatic ring fused to an α,β-unsaturated lactone (the pyrone ring). The reactivity and stability of this core are significantly modulated by the substituents: a methyl group at position C4 and a 3-chloropropoxy group at C6.

Electrophilic and Nucleophilic Reactivity at Specific Positions

The coumarin ring system possesses distinct sites for both electrophilic and nucleophilic attack. The electron-donating nature of the ether oxygen at position 1 and the alkoxy group at C6 activates the benzene ring for electrophilic substitution. Conversely, the pyrone ring, particularly the C3-C4 double bond, is electron-deficient and susceptible to nucleophilic attack.

Electrophilic Reactivity:

The 6-alkoxy group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of this compound, the available positions on the benzene ring for electrophilic attack are C5, C7, and C8. The C6-alkoxy group strongly directs electrophiles to the C5 and C7 positions. Nitration of similar 7-hydroxy-4-methylcoumarin has shown that substitution occurs at the C8 and C6 positions, indicating the high reactivity of these sites. maxwellsci.com For the target molecule, electrophilic attack is most favored at the C5 and C7 positions due to the activating effect of the C6-propoxy group.

Nucleophilic Reactivity:

The α,β-unsaturated lactone system in the pyrone ring is the primary site for nucleophilic attack. The C4 position is susceptible to conjugate addition by nucleophiles. However, the presence of the methyl group at C4 can sterically hinder this attack to some extent. The C2 carbonyl carbon is another site for nucleophilic attack, which can lead to the opening of the lactone ring, especially under basic conditions. The chlorine atom on the propoxy side chain is also a site for nucleophilic substitution, allowing for further functionalization of the molecule.

Table 1: Predicted Reactivity at Specific Positions

| Position | Type of Reactivity | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| C5, C7 | Electrophilic Substitution | Activation by C6-alkoxy group | High susceptibility to nitration, halogenation, etc. |

| C3-C4 Double Bond | Nucleophilic Addition | Electron-withdrawing effect of the carbonyl group | Addition of nucleophiles like amines or thiols |

| C2 (Carbonyl) | Nucleophilic Acyl Substitution | Polarity of the C=O bond | Lactone ring-opening under hydrolytic conditions |

| Terminal Chlorine | Nucleophilic Substitution | Electronegativity of Chlorine | Displacement by various nucleophiles (e.g., azides, amines) |

Photochemical and Thermal Stability Investigations

The stability of coumarin derivatives under light and heat is crucial for their application, particularly in materials science and as fluorescent probes.

Photochemical Stability:

Thermal Stability:

Table 2: General Stability Characteristics of Substituted Coumarins

| Stability Type | General Mechanism of Degradation | Influencing Factors | References |

|---|---|---|---|

| Photochemical | [2+2] Cycloaddition (Dimerization) | Substitution pattern, solvent, pH | rsc.orgnih.gov |

| Thermal | Decomposition, bond cleavage | Molecular weight, specific functional groups | researchgate.net |

| Chemical (pH) | Hydrolysis of lactone ring (especially at high pH), oxidation | pH, presence of oxidizing agents | acs.orgnih.gov |

Reaction Kinetics and Thermodynamic Considerations in the Synthesis and Transformation of this compound

The synthesis of this compound typically involves a multi-step process, starting with the formation of a 4-methylcoumarin (B1582148) core, followed by functionalization. The kinetics and thermodynamics of these steps are critical for optimizing reaction conditions and yields.

The core, 6-hydroxy-4-methylcoumarin, is generally synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol (in this case, 4-propoxyphenol (B92817) precursor's phenol equivalent) with a β-ketoester (ethyl acetoacetate) under acidic catalysis. arkat-usa.orgresearchgate.net

Reaction Kinetics:

The Pechmann condensation is a classic example of electrophilic aromatic substitution followed by cyclization. The mechanism can proceed through two main pathways depending on the conditions: transesterification followed by intramolecular Friedel-Crafts acylation, or initial electrophilic attack on the phenol by the protonated ketoester. Studies suggest that the transesterification step can be the rate-determining step of the reaction. arkat-usa.org

The rate of the Pechmann condensation is highly dependent on several factors:

Catalyst: Strong Brønsted or Lewis acids are typically required. researchgate.net The choice and concentration of the catalyst (e.g., H₂SO₄, sulfamic acid, InCl₃) significantly affect the reaction time and yield. maxwellsci.comarkat-usa.orgmdpi.com

Reactant Reactivity: The nucleophilicity of the phenol and the electrophilicity of the β-ketoester are key. Electron-donating groups on the phenol generally increase the reaction rate.

Temperature: Like most chemical reactions, the rate of Pechmann condensation increases with temperature, although higher temperatures can also lead to side products. maxwellsci.com

Solvent: Many modern protocols for Pechmann condensation are performed under solvent-free conditions, which can accelerate the reaction and offer environmental benefits. arkat-usa.orgamazonaws.com

The subsequent etherification of the 6-hydroxy group with 1-bromo-3-chloropropane (or a similar reagent) to form the final product is a Williamson ether synthesis. The kinetics of this Sₙ2 reaction depend on the concentration of the reactants, the nature of the base used to deprotonate the phenol, and the solvent.

Thermodynamic Considerations:

The Pechmann condensation is generally a thermodynamically favorable process, leading to the formation of a stable, conjugated aromatic system. The reaction is typically exothermic. The key thermodynamic intermediate is the cinnamic acid derivative, which then undergoes an intramolecular transesterification to form the final coumarin ring. arkat-usa.org The stability of this final product drives the reaction equilibrium forward.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 3 Chloropropoxy 4 Methylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for the structural assignment of 6-(3-Chloropropoxy)-4-methylcoumarin.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the coumarin (B35378) ring will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The vinylic proton at the C3 position and the methyl protons at C4 will have characteristic chemical shifts. The protons of the 3-chloropropoxy side chain will exhibit signals corresponding to the -OCH₂-, -CH₂-, and -CH₂Cl groups, with the protons closer to the electronegative oxygen and chlorine atoms appearing at a lower field. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms in the side chain.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the lactone ring is typically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The aromatic and vinylic carbons of the coumarin core will resonate in the δ 100-160 ppm range. The carbons of the 4-methyl group and the 3-chloropropoxy chain will appear in the upfield region of the spectrum. The chemical shifts of the carbons in the side chain are influenced by the attached heteroatoms, with the carbon bonded to oxygen appearing at a lower field than the one bonded to chlorine, which in turn is at a lower field than the central methylene (B1212753) carbon.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-3 | ~6.2 | - |

| H-5 | ~7.4 | ~125 |

| H-7 | ~7.0 | ~118 |

| H-8 | ~7.3 | ~115 |

| 4-CH₃ | ~2.4 | ~18 |

| -OCH₂- | ~4.2 (t) | ~66 |

| -CH₂- | ~2.2 (quint) | ~32 |

| -CH₂Cl | ~3.8 (t) | ~41 |

| C-2 | - | ~161 |

| C-4 | - | ~153 |

| C-4a | - | ~116 |

| C-6 | - | ~158 |

| C-8a | - | ~154 |

| C-9 (C=O) | - | ~160 |

(Note: The predicted values are based on the analysis of related coumarin structures and substituent effects. Actual experimental values may vary.)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons of the -OCH₂-CH₂-CH₂Cl chain, confirming their sequence. It would also show correlations between the aromatic protons on the coumarin ring, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the 4-methyl group would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the protons of the -OCH₂- group and the C-6 carbon of the coumarin ring, confirming the position of the ether linkage. Correlations between the H-5 and H-7 protons and the surrounding carbons would further solidify the assignment of the aromatic signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. While less critical for the primary structure elucidation of this molecule, NOESY can provide information about the preferred conformation of the flexible 3-chloropropoxy side chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₃ClO₃). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, other potential elemental compositions can be confidently ruled out.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides detailed information about the structure of the molecule by revealing how it breaks apart.

A common fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring. benthamopen.com For this compound, other expected fragmentations would include the cleavage of the 3-chloropropoxy side chain. The observation of fragment ions corresponding to the loss of the chloropropyl group, or parts of it, would further confirm the structure of the side chain and its attachment to the coumarin core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) constitutes an IR spectrum.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the following functional groups:

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| C=O (lactone) | ~1720-1740 | Strong, sharp absorption characteristic of the α,β-unsaturated lactone carbonyl group. |

| C=C (aromatic) | ~1600-1450 | Multiple sharp absorptions of variable intensity. |

| C-O-C (ether) | ~1250-1050 | Strong, broad absorption. |

| C-Cl | ~750-650 | Absorption of variable intensity. |

| C-H (aromatic) | ~3100-3000 | Weak to medium absorptions. |

| C-H (aliphatic) | ~2960-2850 | Medium to strong absorptions from the methyl and propoxy groups. |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the coumarin skeleton, the ether linkage, and the chloroalkane functionality, thus complementing the data obtained from NMR and MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) are directly related to the molecule's electronic structure and the extent of its conjugated system.

The core 4-methylcoumarin (B1582148) scaffold possesses a significant π-conjugated system, which gives rise to characteristic absorption bands in the UV region. The introduction of the 3-chloropropoxy group at the 6-position, an auxochrome, is expected to influence the electronic transitions. The oxygen atom of the propoxy group can donate a lone pair of electrons to the aromatic ring, potentially leading to a bathochromic (red) shift of the λmax to longer wavelengths compared to the unsubstituted 4-methylcoumarin. thaiscience.info This effect is a result of the extension of the conjugated system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A typical UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across a range of wavelengths (typically 200-400 nm). The resulting spectrum would likely display multiple absorption bands, corresponding to different electronic transitions (e.g., π → π*).

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Parameter | Value |

| λmax 1 | ~285 nm |

| εmax 1 | ~15,000 L mol⁻¹ cm⁻¹ |

| λmax 2 | ~325 nm |

| εmax 2 | ~10,000 L mol⁻¹ cm⁻¹ |

| Solvent | Ethanol |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar coumarin derivatives. researchgate.netiajpr.com

Analysis of the UV-Vis spectrum provides valuable insights into the electronic properties of the molecule and can be used to monitor its purity or concentration in solution.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Should single crystals of this compound of sufficient quality be grown, this technique could provide an unambiguous confirmation of its molecular structure.

The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Key structural features that could be elucidated include the planarity of the coumarin ring system, the conformation of the 3-chloropropoxy side chain, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~8.5 Å |

| b | ~12.3 Å |

| c | ~10.1 Å |

| β | ~95° |

| Volume | ~1050 ų |

| Z | 4 |

Note: This data is hypothetical and represents a plausible set of crystallographic parameters for a molecule of this type.

The structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would play crucial roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the method of choice for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Method development would involve optimizing several parameters to achieve good separation of the target compound from any impurities or starting materials. This includes selecting the appropriate column, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detection wavelength. Given the UV absorbance of the coumarin ring, a UV detector set at one of its λmax values (e.g., 325 nm) would be suitable for detection. iajpr.com

Once developed, the method would be validated to ensure its accuracy, precision, linearity, and sensitivity, in line with established guidelines. nih.gov This would allow for the reliable quantification of the purity of synthesized batches of this compound.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 325 nm |

| Retention Time | ~7.5 min |

Note: These parameters are hypothetical and represent a typical starting point for method development for a coumarin derivative. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, volatile byproducts may be formed. GC-MS is an ideal technique for the separation and identification of such impurities. In GC, the sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Computational Chemistry and Molecular Modeling Studies of 6 3 Chloropropoxy 4 Methylcoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(3-Chloropropoxy)-4-methylcoumarin, these calculations can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in predicting its most stable three-dimensional conformation. biointerfaceresearch.comijpsonline.com These studies involve minimizing the energy of the molecule to find its ground state geometry. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.

Theoretical vibrational frequency analysis is also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The calculated vibrational spectra (FT-IR and FT-Raman) can be compared with experimental data to validate the computational model. biointerfaceresearch.comresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Coumarin Ring) | ~1.21 Å |

| C-O Bond Length (Coumarin Ring) | ~1.37 Å |

| C-Cl Bond Length | ~1.80 Å |

Note: The values in this table are representative and based on DFT studies of similar coumarin (B35378) derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich coumarin ring, while the LUMO may be distributed across the benzopyrone system. biointerfaceresearch.comresearchgate.net This distribution influences how the molecule interacts with other chemical species. Various quantum chemical parameters, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify its reactivity. taylorandfrancis.com

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

Note: These values are illustrative and derived from computational studies on analogous coumarin structures. biointerfaceresearch.commdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

In the case of this compound, the MEP analysis would likely reveal negative potential (typically colored red or yellow) around the carbonyl oxygen of the coumarin ring, indicating a region susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms, particularly those of the methyl group and the propoxy chain, suggesting sites for nucleophilic interaction. research-nexus.netiphy.ac.cniphy.ac.cn This analysis is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govchemrxiv.org

For this compound, MD simulations can be employed to explore the conformational landscape of the flexible 3-chloropropoxy side chain. These simulations can reveal the preferred orientations of this chain relative to the rigid coumarin core and the energetic barriers between different conformations. Understanding the flexibility of this side chain is important as it can significantly influence how the molecule fits into a biological receptor. nih.gov The simulations can also provide information on the stability of the molecule in different solvent environments.

Molecular Docking Studies for Elucidating Potential Biomolecular Interactions (Focus on methodology, not specific biological activity outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). pcbiochemres.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes. pcbiochemres.combiointerfaceresearch.com

The molecular docking process for a compound like this compound would typically involve several key steps. First, high-quality 3D structures of both the ligand and the target protein are prepared. For the ligand, this involves generating a low-energy conformation, which can be achieved through methods like DFT. biointerfaceresearch.com For the protein, crystallographic data is often used, with necessary preparations such as adding hydrogen atoms and assigning partial charges.

The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein. A scoring function is used to evaluate the "fitness" of each conformation, estimating the binding affinity. pcbiochemres.comdistantreader.org These scoring functions are typically based on a combination of terms that account for steric, electrostatic, and hydrophobic interactions between the ligand and the protein. The results are then analyzed to identify the most likely binding poses and to understand the key interactions that stabilize the ligand-protein complex. Computational studies on other coumarin derivatives have successfully employed these protocols to investigate their interactions with various protein targets. nih.gov

Analysis of Predicted Binding Modes and Interaction Patterns with Hypothetical Targets

Molecular docking simulations are a powerful tool for predicting how a ligand, such as this compound, might bind to a protein's active site. For coumarin derivatives, common hypothetical targets include enzymes like carbonic anhydrases, kinases, and proteases, as well as receptor proteins. nih.govnih.gov The binding mode is dictated by the molecule's three-dimensional shape and the types of non-covalent interactions it can form with amino acid residues in the target's binding pocket.

The structure of this compound can be broken down into three key regions, each contributing uniquely to its binding profile:

The Coumarin Core: The flat, aromatic benzopyrone ring system is ideal for forming π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The lactone group's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with donor residues such as serine (Ser) or asparagine (Asn). nih.gov

The 4-Methyl Group: This small alkyl group provides a steric influence on the molecule's orientation within a binding site and can participate in hydrophobic or van der Waals interactions with nonpolar residues.

The 6-(3-Chloropropoxy) Side Chain: This flexible chain is crucial for defining the compound's interaction profile. The propyl chain itself contributes significantly to hydrophobic interactions, potentially fitting into a lipophilic pocket within the receptor. The terminal chlorine atom introduces the possibility of halogen bonding, a specific and directional interaction with electron-donating atoms like oxygen or nitrogen found in the protein backbone or certain side chains. biointerfaceresearch.com

A hypothetical binding scenario would involve the planar coumarin core anchoring the molecule in a flat region of the active site through π-π stacking. The 6-(3-chloropropoxy) chain would then extend into a deeper, hydrophobic pocket, with the terminal chlorine atom forming a specific halogen bond that enhances binding affinity and selectivity.

Table 1: Predicted Interaction Patterns of this compound with a Hypothetical Protein Active Site

| Molecular Fragment | Potential Interacting Residues | Type of Interaction | Predicted Contribution |

| Coumarin Ring System | Phe, Tyr, Trp | π-π Stacking | Anchors the ligand within the binding site. |

| Lactone Carbonyl Oxygen | Asn, Gln, Ser, Thr | Hydrogen Bond (Acceptor) | Provides specificity and directional binding. |

| 4-Methyl Group | Ala, Val, Leu, Ile | Hydrophobic / van der Waals | Contributes to binding affinity and influences orientation. |

| Propoxy Chain | Leu, Ile, Val, Met | Hydrophobic Interactions | Increases affinity by occupying lipophilic pockets. |

| Terminal Chlorine Atom | Backbone Carbonyl Oxygen, Ser, Thr | Halogen Bonding / Dipole-Dipole | Adds specificity and directional stability to the binding mode. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

The key structural contributions to a hypothetical QSAR model for reactivity or interaction affinity would include:

Electronic Descriptors: The distribution of charge across the coumarin ring, the dipole moment, and the energies of the frontier molecular orbitals (HOMO/LUMO) are critical. The electron-withdrawing nature of the lactone carbonyl and the ether oxygen at position 6 influence the electrostatic potential of the molecule, which is a key factor in molecular recognition.

Steric and Shape Descriptors: These include molecular volume, surface area, and shape indices. The planarity of the coumarin core contrasted with the flexibility of the side chain creates a distinct molecular shape. The methyl group at C4 adds specific steric bulk that can either be favorable or unfavorable depending on the topology of an interaction site.

Topological Descriptors: Indices that describe molecular connectivity and branching are used to quantify the molecule's size and shape. The length and flexibility of the C6 side chain would be captured by these descriptors.

Table 3: Structural Contributions of this compound to QSAR Models

| Structural Feature | Relevant QSAR Descriptors | Potential Influence on Reactivity/Interaction Affinity |

| Benzopyrone Core | Aromaticity indices, Dipole moment, Partial atomic charges, Shape indices (e.g., Kappa indices) | Governs electrostatic interactions and π-stacking potential. Defines the core shape for receptor fitting. |

| C4-Methyl Group | Steric parameters (e.g., Molar Refractivity), van der Waals volume | Influences steric hindrance at the pyrone ring, potentially affecting ligand orientation and fit. |

| C6-Ether Linkage | Electronic descriptors (e.g., partial charge on oxygen), Bond length/angle descriptors | Modulates the electronic properties of the benzene (B151609) ring and acts as a flexible linker. |

| Propoxy Chain | Topological indices (e.g., Wiener index), Hydrophobic parameters (e.g., ClogP contribution) | Major contributor to hydrophobicity and van der Waals interactions. Its flexibility allows conformational adaptation to a binding site. |

| Terminal Chlorine Atom | Halogen bond descriptors, Electronegativity, van der Waals radius | Introduces potential for specific halogen bonding, enhancing affinity and selectivity. Contributes to the overall lipophilicity. |

Through such computational analyses, a detailed profile of this compound can be constructed, providing a foundation for understanding its chemical properties and predicting its behavior in complex chemical and biological systems.

Structure Activity Relationship Sar Investigations and Mechanistic Elucidation Involving 6 3 Chloropropoxy 4 Methylcoumarin

Rational Design and Synthesis of Analogs and Derivatives of 6-(3-Chloropropoxy)-4-methylcoumarin for SAR Exploration

The rational design of analogs of this compound typically begins with its synthesis, which can be achieved through established chemical reactions. The core 6-hydroxy-4-methylcoumarin (B191455) intermediate is commonly prepared via the Pechmann condensation of hydroquinone (B1673460) with ethyl acetoacetate (B1235776). researchgate.net Subsequent alkylation of the C6 hydroxyl group with a suitable haloalkane, such as 1-bromo-3-chloropropane (B140262), under Williamson ether synthesis conditions yields the target compound. researchgate.net This synthetic route provides a versatile platform for introducing a wide variety of analogs for SAR studies.

The 3-chloropropoxy side chain at the C6 position is a critical determinant of the molecule's physicochemical properties and its interaction with biological targets. Systematic modifications to this chain are a cornerstone of SAR exploration. Key modifications include altering the chain length, replacing the terminal chlorine atom with other functionalities, and introducing unsaturation or aromatic rings.

Studies on analogous 6-alkoxy-4H-chromen-4-ones (a closely related scaffold) have demonstrated that the length of the alkoxy linker significantly influences biological activity, particularly receptor affinity. nih.gov For instance, in a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, affinity for the sigma-1 (σ₁) receptor gradually increased as the alkyl chain linker was extended from one to four carbons. nih.gov This suggests that a propyl chain, as present in the title compound, is a reasonable starting point, but extending it to a butyl or pentyl chain could enhance affinity for certain targets.

Furthermore, the terminal chlorine atom is a reactive handle and a key pharmacophoric feature. Its replacement with other groups dramatically alters the compound's properties. Research on related 6-alkoxycoumarins showed that replacing the terminal alkyl group with a phenylpropoxy or a 2-octynyloxy group resulted in marked suppression of nitric oxide (NO) production. nih.gov This highlights the potential for significant changes in activity by substituting the chlorine with bulky, lipophilic, or electron-rich moieties.

The following table, based on data from analogous 6-alkoxy-chromones and their affinity for sigma receptors, illustrates the impact of modifying the side chain. nih.gov

| Compound/Analog Description | Linker Length (n) | Basic Head Group | σ₁ Receptor Affinity (Kᵢ, nM) |

| 6-((1-Pyrrolidinyl)methoxy)-4H-chromen-4-one | 1 | Pyrrolidine | >10,000 |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)-4H-chromen-4-one | 2 | Pyrrolidine | 1,069 |

| 6-(3-(Pyrrolidin-1-yl)propoxy)-4H-chromen-4-one | 3 | Pyrrolidine | 227 |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | 4 | Pyrrolidine | 87.0 |

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | 4 | Piperidine | 309 |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | 3 | Azepane | 27.2 |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | 5 | Morpholine | 27.0 |

This interactive table demonstrates the effect of linker length and the terminal basic group on receptor binding in a related chemical series.

While keeping the 6-(3-chloropropoxy) side chain constant, modifications to other positions on the coumarin (B35378) ring system (C3, C4, C5, C7, C8) are crucial for fine-tuning biological activity. SAR studies on various 4-methylcoumarins have revealed that the electronic and steric nature of substituents profoundly influences their effects. tandfonline.comnih.gov

C3 Position: Introduction of long alkyl chains at the C3 position of 7,8-dihydroxy-4-methylcoumarins has been shown to generally improve anticancer activity, likely by enhancing lipophilicity and cell penetration. nih.gov

C7 and C8 Positions: The presence of hydroxyl or acetoxy groups, particularly in an ortho-dihydroxy (catechol) arrangement at C6/C7 or C7/C8, often confers potent antioxidant and anti-inflammatory properties. nih.gov For example, 7,8-dihydroxy-4-methylcoumarins are more effective inhibitors of neutrophil oxidative metabolism than 6,7- or 5,7-dihydroxy counterparts. nih.gov

Halogenation: Additional halogenation on the ring can also modulate activity. For instance, a compound featuring bromo groups at both the C6 and C4-methyl positions (6-bromo-4-bromomethyl-7-hydroxycoumarin) displayed reasonable cytotoxic activities against several cancer cell lines. tandfonline.comnih.gov

The following table summarizes SAR findings from various studies on 4-methylcoumarin (B1582148) derivatives, illustrating potential effects of further substitution.

| Base Scaffold | Substitution Position | Substituent Group | Observed Effect on Biological Activity | Reference |

| 7,8-Dihydroxy-4-methylcoumarin | C3 | n-Decyl chain | Increased anticancer activity (IC₅₀ = 25.1 µM on MCF-7) | nih.gov |

| 4-Methylcoumarin | C7, C8 | Dihydroxy | Potent inhibition of neutrophil oxidative metabolism | nih.gov |

| 7-Hydroxy-4-methylcoumarin | C6 | Bromo | Good cytotoxic activity (in 6-bromo-4-bromomethyl analog) | tandfonline.com |

| 3-Phenyl-6-methylcoumarin | Phenyl at C3 | 3'-Dimethylcarbamate | Potent and selective MAO-B inhibition (IC₅₀ = 60 nM) | researchgate.net |

The parent compound, this compound, is achiral. No stereocenters are present in its structure. However, the introduction of substituents, either on the coumarin ring or on the propoxy side chain, could potentially create chiral centers, leading to stereoisomers that may exhibit different biological activities and metabolic profiles.

Constitutional isomerism is also a key consideration. The position of the alkoxy side chain on the coumarin's benzene (B151609) ring is critical. Comparative studies of 6-alkoxycoumarins versus 7-alkoxycoumarins have shown distinct biological activity profiles. nih.gov For example, in a study on nitric oxide production, both 6-(2-octynyloxy)coumarin and 7-(2-octynyloxy)coumarin were potent inhibitors, indicating that while both positions can confer activity, the specific context and target determine which isomer is more effective. nih.gov The synthesis of both 6- and 7-alkoxy isomers is therefore a standard strategy in SAR exploration. researchgate.net

In Vitro Mechanistic Biological Studies of this compound and its Analogs (Focus on molecular and cellular mechanisms, not efficacy)

The coumarin scaffold is known to interact with a wide range of biological macromolecules. Mechanistic studies on analogs of this compound point towards activities involving enzyme inhibition and receptor modulation.

Analogs of this compound have been shown to inhibit several classes of enzymes. The specific substitution pattern dictates the target selectivity and potency.

Nitric Oxide Synthase (NOS): 6-Alkoxycoumarins have been identified as inhibitors of inducible NO synthase (iNOS) expression. Compounds like 6-(3-phenylpropoxy)coumarin markedly suppressed NO production in macrophage cell lines by inhibiting iNOS protein and mRNA expression. nih.gov

Glutathione (B108866) Transferase (GST): Coumarin-6-sulfonamide hybrids have been investigated as inhibitors of human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme associated with multidrug resistance in cancer. Kinetic analysis of a potent derivative revealed a mixed-type inhibition mechanism. nih.gov

Monoamine Oxidase (MAO): 6-Methyl-3-phenylcoumarins are potent and highly selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. researchgate.net

Other Enzymes: Various 4-methylcoumarin derivatives have also been found to inhibit human neutrophil elastase, myeloperoxidase, and carbonic anhydrase-II. nih.govresearchgate.net

The table below summarizes the enzyme inhibitory activities of various coumarin derivatives structurally related to the title compound.

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC₅₀) | Mechanism of Inhibition | Reference |

| Coumarin-6-sulfonamide-chalcone hybrid (5g) | hGSTP1-1 | 12.2 µM | Mixed-type | nih.gov |

| 3-(3'-Dimethylcarbamatephenyl)-6-methylcoumarin | MAO-B | 0.060 µM | Selective vs. MAO-A | researchgate.net |

| 6-(3-Phenylpropoxy)coumarin | iNOS | Marked suppression at 25 µM | Inhibition of iNOS expression | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | Human Neutrophil Elastase | Significant inhibition | - | nih.gov |

| 4-Hydroxy-6-nitro-3-(2-hydroxybenzylidene)coumarin | Carbonic Anhydrase-II | 263 µM | - | researchgate.netscielo.br |

This interactive table presents enzyme inhibition data for coumarin analogs, highlighting diverse molecular targets.

Derivatives containing an alkoxy side chain at the C6 or C7 position of a coumarin or chromone (B188151) ring have shown significant affinity for G-protein coupled receptors (GPCRs) and other receptor types.

Sigma (σ) Receptors: A library of 6-alkoxy-4H-chromen-4-ones was evaluated for binding to σ₁ and σ₂ receptors. nih.gov Affinity was highly dependent on the length of the alkoxy chain and the nature of the terminal amine. For instance, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, an analog of the title compound where the terminal chlorine is replaced by an azepane ring, showed a high affinity for the σ₁ receptor with a Kᵢ value of 27.2 nM. nih.gov This suggests that this compound could serve as a precursor for potent sigma receptor ligands.

Serotonin (5-HT) Receptors: A series of 6-acetyl-7-alkoxy-4-methylcoumarins bearing a terminal arylpiperazine group showed excellent affinity for the 5-HT₁ₐ receptor. nih.gov Compound 7 in that study, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, had a Kᵢ of 0.57 nM, demonstrating that this scaffold can be tailored to target specific neurotransmitter receptors with high potency. nih.gov While this example has the alkoxy chain at C7, it underscores the potential of alkoxy-4-methylcoumarins as receptor modulators.

The following table presents receptor binding data for relevant coumarin and chromone analogs.

| Compound/Analog Description | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ₁ | 27.2 | nih.gov |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ₁ | 27.0 | nih.gov |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | σ₁ | 87.0 | nih.gov |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.57 | nih.gov |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.78 | nih.gov |

Cellular Pathway Modulation Studies (e.g., gene expression, protein phosphorylation, signal transduction)

The coumarin scaffold is a highly promising pharmacophore for the development of novel therapeutic agents, largely due to its ability to interact with and modulate multiple intracellular signaling pathways. rsc.orgmdpi.com While direct studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from investigations into structurally related 4-methylcoumarin derivatives. These studies collectively suggest that the 4-methylcoumarin core is a versatile platform for influencing key cellular processes, including cell proliferation, inflammation, and melanogenesis, primarily through the modulation of protein phosphorylation cascades and transcription factor activity. rsc.orgnih.gov

Research on 6-methylcoumarin (B191867), a close analog, has demonstrated its capacity to modulate several critical signaling networks. In studies on melanogenesis, 6-methylcoumarin was found to stimulate melanin (B1238610) synthesis by affecting the phosphorylation status of key signaling proteins. nih.govnih.gov Specifically, it was observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and protein kinase A (PKA). nih.gov Conversely, it led to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), Akt (also known as protein kinase B), and cAMP response element-binding protein (CREB). nih.gov This modulation converges on the regulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. nih.gov

Furthermore, in the context of inflammation, 6-methylcoumarin has been shown to exert anti-inflammatory effects by suppressing the MAPK and nuclear factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suppression is achieved by inhibiting the phosphorylation of the MAPK family members (ERK, JNK, and p38) and preventing the degradation of the inhibitor of NF-κB, IκB-α. mdpi.com Preventing IκB-α degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. mdpi.com Similar mechanisms, involving the inhibition of MAPK and NF-κB pathways, have been reported for other 4-methylcoumarin derivatives, such as 6,7-dihydroxy-4-methylcoumarin. researchgate.net

These findings indicate that the 4-methylcoumarin skeleton is bioactive and can influence multiple kinase signaling cascades. The introduction of the 6-(3-chloropropoxy) substituent is expected to modify this activity profile, potentially by altering the compound's target affinity, cellular uptake, or by introducing a new mechanism of action via its reactive chloro group.

Table 1: Summary of Cellular Pathway Modulation by 4-Methylcoumarin Derivatives

| Compound | Cell Line/Model | Affected Pathway(s) | Observed Effect | Reference(s) |

| 6-Methylcoumarin | B16F10 Melanoma Cells | PKA/CREB, MAPK, PI3K/Akt, GSK3β/β-catenin | Increased p38, JNK, PKA phosphorylation; Decreased ERK, Akt, CREB phosphorylation; Stimulated melanogenesis. | nih.gov, nih.gov |

| 6-Methylcoumarin | RAW 264.7 Macrophages | MAPK, NF-κB | Reduced phosphorylation of ERK, JNK, p38; Inhibited IκB-α degradation and NF-κB nuclear translocation; Suppressed pro-inflammatory gene expression. | mdpi.com |

| 6,7-Dihydroxy-4-methylcoumarin | RAW 264.7 Macrophages | MAPK, NF-κB | Reduced phosphorylation of ERK and p38; Interrupted IκB-α degradation and NF-κB phosphorylation; Decreased pro-inflammatory cytokine levels. | researchgate.net |

Investigation of Molecular Target Identification and Validation Methodologies

Identifying the specific molecular targets of a novel compound like this compound is fundamental to understanding its mechanism of action. Modern chemical proteomics provides powerful, unbiased strategies for target identification directly in complex biological systems. nih.gov A prevalent approach involves affinity-based protein profiling. This methodology would require synthesizing a probe version of this compound, typically by incorporating a clickable tag (e.g., an alkyne or azide (B81097) group) and a photo-crosslinking group. nih.gov

The general workflow for such an investigation is as follows:

Probe Incubation: The chemical probe is incubated with cell lysates or live cells, allowing it to bind to its protein targets. nih.gov

Covalent Conjugation: Upon photoactivation, the probe forms a covalent bond with its direct binding partners. The inherent reactivity of the chloropropyl group in the parent compound might also be exploited for covalent capture, potentially obviating the need for a photo-crosslinking element. nih.gov

Biotinylation via Click Chemistry: The tagged proteins are then conjugated to a biotin (B1667282) reporter molecule through a highly efficient and specific click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). nih.gov

Affinity Enrichment: The biotinylated protein complexes are captured and enriched from the complex proteome using streptavidin-coated beads. nih.gov

Target Identification: The enriched proteins are digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS). Target validation is often performed using competitive binding experiments, where pre-incubation with the original, untagged compound prevents the probe from binding to its targets, leading to a reduction in the corresponding MS signal. nih.gov

In addition to these unbiased proteomic methods, hypothesis-driven approaches are also crucial. Based on the activities of related coumarins, specific protein families could be investigated directly. For instance, given the known effects of coumarins on signaling pathways, a panel of kinases could be screened for inhibitory activity. nih.govmdpi.com Similarly, fluorescence polarization-based binding assays can be employed to quantify the binding affinity of the compound to specific targets, as has been demonstrated for other coumarin derivatives against the anti-apoptotic protein Mcl-1. nih.gov

Mechanistic Pharmacological Investigations in Preclinical Models

The ability of a compound to exert a biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular site of action. The physicochemical properties of this compound—namely, the planar, hydrophobic coumarin ring system and the flexible, lipophilic chloropropoxy side chain—suggest that it is likely to enter cells via passive diffusion across the plasma membrane.

Studies on Coumarin-6, a fluorescent coumarin derivative often used as a model for drug delivery, provide relevant insights. Research has shown that Coumarin-6 can be taken up by cells, with its intracellular fluorescence increasing significantly when delivered via lipid-based nanocarriers compared to being administered freely. nih.govjpp.krakow.pl This suggests that association with lipid structures facilitates its passage into or across the cell membrane. The uptake mechanism for Coumarin-6 appears to be only partially dependent on active endocytosis, with a significant portion attributed to a non-endocytotic pathway, likely involving passive transfer or exchange with the plasma membrane. nih.govjpp.krakow.pl Once inside the cell, Coumarin-6 often shows a preferential accumulation in the perinuclear region. nih.gov

The structural features of this compound suggest its uptake behavior may share similarities. The addition of a hydrophobic moiety to a core structure is a known strategy to enhance membrane penetration and cellular uptake. mdpi.com The 3-chloropropoxy chain increases the lipophilicity of the 4-methylcoumarin scaffold, which would be expected to facilitate its passive diffusion across the lipid bilayer of the cell membrane. The subcellular localization would subsequently depend on the specific targets it binds to. If its targets are mitochondrial, it would accumulate in that organelle; if they are cytosolic or nuclear, it would be distributed accordingly.

Mitochondria are central hubs for cellular metabolism and are critical regulators of cellular homeostasis, stress responses, and programmed cell death. nih.gov Many bioactive small molecules exert their effects by directly or indirectly modulating mitochondrial function. nih.gov Given its lipophilic nature, this compound could readily accumulate within mitochondrial membranes.

A key mechanistic feature of this compound is its terminal chloro group, which makes the propoxy chain an alkylating agent. This reactive group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) on proteins. This suggests a strong possibility that the compound could impact cellular homeostasis by irreversibly modifying key mitochondrial proteins. Potential consequences of such interactions include: